3-Hydrazinyl-1-methyl-1,2-dihydropyrazin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-hydrazinyl-1-methylpyrazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O/c1-9-3-2-7-4(8-6)5(9)10/h2-3H,6H2,1H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBSMUNOPWWBNQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C(C1=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-Hydrazinyl-1-methyl-1,2-dihydropyrazin-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the reaction of 1-methyl-1,2-dihydropyrazin-2-one with hydrazine hydrate. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions for several hours. The product is then purified through recrystallization or chromatography techniques .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
3-Hydrazinyl-1-methyl-1,2-dihydropyrazin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The hydrazinyl group can participate in substitution reactions with electrophiles, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
3-Hydrazinyl-1-methyl-1,2-dihydropyrazin-2-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of various diseases.
Industry: It is used in the development of specialty chemicals and materials, including polymers and dyes
Mechanism of Action
The mechanism of action of 3-Hydrazinyl-1-methyl-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets and pathways. The hydrazinyl group is known to form covalent bonds with nucleophilic sites on biomolecules, leading to the modulation of biological activities. This interaction can result in the inhibition of enzymes, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
Brominated Derivatives :
- 3,5-Dibromo-1-methylpyrazin-2(1H)-one (CAS 87486-34-8, MW 267.91) contains bromine atoms at positions 3 and 3. Bromine increases molecular weight and introduces steric and electronic effects, enhancing electrophilicity at the pyrazinone ring. This compound is less nucleophilic than the hydrazinyl analog but may exhibit greater stability under reductive conditions (e.g., catalytic hydrogenation) .
- 5-Bromo-1,2-dihydropyrazin-2-one (CAS 96%, MW 174.98) has a single bromine atom. Its melting point (115–119°C) and crystalline nature suggest higher rigidity compared to the hydrazinyl derivative, which likely has lower thermal stability due to the hydrazine group’s propensity for decomposition .
Aromatic and Alkoxy-Substituted Derivatives :
- 3,6-Dibenzyl-5-methoxy-1,2-dihydropyrazin-2-one (CAS 132213-65-1) features benzyl and methoxy groups. In contrast, the hydrazinyl group enhances hydrophilicity, favoring solubility in polar solvents .
- 5-(Pyridin-4-yl)-1,2-dihydropyrazin-2-one (CAS 1159819-68-7) incorporates a pyridine ring, enabling π-π stacking interactions.
Amino-Substituted Derivatives:
- 3-(4-Aminopiperidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one dihydrochloride (CAS 1201935-68-3) includes a cyclic amine (piperidine) linked via an amino group. The hydrochloride salt improves solubility in aqueous media, whereas the hydrazinyl analog’s uncharged hydrazine group may limit ionization-dependent solubility .
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Solubility Trends | Stability Notes |
|---|---|---|---|---|---|
| 3-Hydrazinyl-1-methyl-1,2-dihydropyrazin-2-one | C₅H₈N₄O | 140.14 | Hydrazinyl, Methyl | High polar solubility | Prone to oxidation |
| 3,5-Dibromo-1-methylpyrazin-2(1H)-one | C₅H₄Br₂N₂O | 267.91 | Bromine (×2), Methyl | Low aqueous solubility | Stable under reduction |
| 5-Bromo-1,2-dihydropyrazin-2-one | C₄H₃BrN₂O | 174.98 | Bromine | Moderate solubility | Crystalline, thermally stable |
| 3,6-Dibenzyl-5-methoxy-1,2-dihydropyrazin-2-one | C₁₉H₁₈N₂O₂ | 306.36 | Benzyl (×2), Methoxy | Lipophilic | Hydrolytically sensitive |
Biological Activity
3-Hydrazinyl-1-methyl-1,2-dihydropyrazin-2-one is a heterocyclic compound with the molecular formula CHNO. This compound has garnered attention due to its potential biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. The following sections provide a detailed examination of its biological activity, mechanisms of action, and relevant research findings.
Anticancer Properties
Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that derivatives of this compound can exhibit selective cytotoxicity against various cancer cell lines. For instance:
- Cell Line Studies : In vitro assays demonstrated that certain derivatives significantly inhibited the proliferation of breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC values ranged from 10 to 30 µM, indicating potent activity compared to standard chemotherapeutics .
Antiviral Activity
The compound has also been investigated for its antiviral properties, particularly against SARS-CoV-2. Molecular docking studies suggest that it can effectively bind to the main protease (M) of the virus:
- Docking Studies : Binding affinities were calculated between -7.2 kcal/mol and -8.5 kcal/mol, suggesting strong interactions with the active site of M. This positions this compound as a potential lead compound for COVID-19 treatment .
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in cancer progression and viral replication. Its hydrazine moiety is believed to facilitate these interactions through hydrogen bonding and π-stacking with aromatic residues in target proteins .
Study 1: Anticancer Activity Evaluation
A study published in Inorganic Chemistry evaluated the anticancer effects of several hydrazine derivatives, including this compound. The results indicated that:
| Compound | Cell Line | IC (µM) |
|---|---|---|
| This compound | MCF-7 | 15 |
| This compound | A549 | 25 |
This study underscores the selective cytotoxicity of the compound against specific cancer types .
Study 2: Antiviral Efficacy Against SARS-CoV-2
In another significant study focusing on antiviral applications, researchers synthesized several derivatives and tested them against SARS-CoV-2:
| Compound | Binding Energy (kcal/mol) | Target Protein |
|---|---|---|
| This compound | -8.5 | M |
| Control Compound | -6.0 | M |
The results indicated that the hydrazine derivative exhibited superior binding affinity compared to control compounds, suggesting its potential as a therapeutic agent against COVID-19 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
